molecular formula C23H26N2O5 B1177648 rec8 protein CAS No. 148813-46-1

rec8 protein

Cat. No.: B1177648
CAS No.: 148813-46-1
Attention: For research use only. Not for human or veterinary use.
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Description

The REC8 Protein is a high-purity, recombinant human protein intended for research applications. REC8 (REC8 Meiotic Recombination Protein) is a crucial member of the kleisin family of SMC (Structural Maintenance of Chromosomes) protein partners and is a meiosis-specific component of the cohesin complex . Its primary and well-characterized function is in chromosome segregation during meiosis, where it is essential for sister chromatid cohesion, homologous recombination, and the reductional chromosome division in both oocytes and spermatocytes . Beyond its fundamental role in meiosis, emerging research has revealed that REC8 has significant implications in oncology and immunology. It functions as a novel tumor suppressor, frequently downregulated by promoter hypermethylation in gastric cancers, especially the Epstein-Barr virus-positive subtype, and in thyroid cancer . Conversely, its overexpression has been linked to promoting migration, invasion, and angiogenesis in hepatocellular carcinoma . Furthermore, a groundbreaking study has identified a non-meiotic role for REC8 in the innate immune response, where it is upregulated during viral infection, interacts with signaling proteins MAVS and STING, and promotes the host antiviral response . This product is supplied with detailed technical specifications. It is expressed in an E. coli expression system, comes with a His-tag for purification, and has a purity of >80% as determined by SDS-PAGE and Coomassie blue staining . This REC8 recombinant protein is formulated for use in various research applications, including but not limited to western blotting, ELISA, immunoaffinity purification, and as a control in antibody blocking assays . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or clinical procedures.

Properties

CAS No.

148813-46-1

Molecular Formula

C23H26N2O5

Synonyms

rec8 protein

Origin of Product

United States

Chemical Reactions Analysis

REC8 Phosphorylation Sites and their significance

In vivo phosphorylation analysis has identified several phosphorylation sites on REC8, and their modification affects REC8's function in cohesion and chromosome behavior :

SiteModificationModifierSignificance
N-terminal fragment (1–245 a.a.)Phosphorylation enhances interaction with Pds5Moa1-Plo1Phosphorylation by Moa1-Plo1 may facilitate the conversion of Mis4-bound REC8 cohesin complex into Pds5-bound complex, promoting cohesion .
Multiple SitesIn vivo phosphorylationPlo1At least six in vitro phosphorylation sites of REC8 are phosphorylated in vivo depending on Moa1 and Plo1 .
15 Polo-kinase consensus sitesMutation to non-phosphorylatable residuesNot applicableMutation of these sites can lead to defects in mono-orientation of sister kinetochores, indicating a role in proper chromosome segregation during meiosis. Combining Rec8-15A with Psm3-3A aggravates the mono-orientation defect, which is consistent with a role of Rec8- and Psm3- phosphorylation in cohesion at the core centromeres .

Dephosphorylation of REC8

  • Role : Prior to anaphase, Protein Phosphatase 2 (PP2A-B56) protects Rec8 from phosphorylation in mouse .

Interaction with Separase

  • Mechanism : Once the spindle assembly checkpoint is bypassed, Separase degrades phosphorylated Rec8, which untethers Cohesin from sister chromatids, thus allowing for chromosome segregation .

  • Requirement : Unlike Scc1, another Kleisin family member, Rec8 must be phosphorylated prior to degradation by Separase .

Impact on Recombination

  • Homologous Recombination: REC8 is a central component that facilitates reciprocal DNA exchange between paired maternal and paternal chromosomes .

  • Crossover Events: REC8 is essential for crossover-related events during meiotic prophase .

    • Defects in REC8 phosphorylation can lead to delayed crossover recombination, loss of homolog bias, and reduced crossover levels .

  • Axis-Loop Formation: REC8 mediates the formation of the axis-loop structure in meiotic prophase, which is essential for meiotic chromosome architecture .

Protein Interactions

  • REC8 interacts with other cohesin proteins such as STAG3, SMC1B, and SMC3 to maintain sister chromatid cohesion throughout meiosis .

  • REC8 interacts with SCP3, a component of synaptonemal complexes .

Comparison with Similar Compounds

Key Domains :

  • N-terminal domain (1–113 aa) : Mediates interaction with other cohesin subunits (e.g., SMC1β, SMC3) .
  • C-terminal domain (492–546 aa) : Contains separase cleavage sites (e.g., residues 373 and 384 in S. pombe) essential for meiotic divisions .

Meiotic Functions :

  • Cohesion Maintenance : Rec8 ensures sister chromatid cohesion during meiosis I, preventing premature separation. Centromeric Rec8 persists until meiosis II, enabling disjunction .
  • Recombination Regulation : Rec8 stabilizes chiasmata and promotes meiotic recombination. Its absence reduces recombination frequency by up to 800-fold in fission yeast .
  • Chromosome Axis Assembly : Rec8 influences synaptonemal complex (SC) length; lower Rec8 levels correlate with shorter SCs and altered crossover frequencies .

Comparison with Mitotic Cohesins

Table 1: Rec8 vs. Mitotic Cohesins (Rad21, SMC1α)

Feature Rec8 Rad21 (Scc1) SMC1α
Expression Meiosis-specific Mitotic Mitotic/Meiotic (SMC1β in meiosis)
Function Sister chromatid cohesion in meiosis; homolog segregation Sister chromatid cohesion in mitosis Structural maintenance of chromosomes
Cleavage by Separase Required for meiosis I/II transition (sites: 373, 384) Cleaved in mitosis Not cleaved
Disease Role Tumor suppressor (GC) ; Oncogene (HCC) Mutations linked to Cornelia de Lange syndrome Mutations in cohesinopathies
Epigenetic Regulation Silenced via promoter methylation in cancers Rarely epigenetically regulated Rarely regulated epigenetically

Key Differences :

  • Timing of Removal : Rec8 is removed in two steps (arms in meiosis I, centromeres in meiosis II), while Rad21 is cleaved once in mitosis .
  • Interactions : Rec8 associates with meiosis-specific partners (e.g., SMC1β, Moa1) absent in mitotic cohesin complexes .

Interaction with Meiosis-Specific Proteins

Table 2: Rec8 and Key Meiotic Partners

Protein Role Interaction with Rec8 Functional Outcome
Pds5 Regulates chromosome axis length Rec8 recruits Pds5 to chromosomes; Pds5 levels depend on Rec8 Axis length modulation; cohesion maintenance
Spo11 Induces meiotic DNA breaks Co-localizes with Rec8 at centromeres; synergizes in destabilizing centromeres Promotes recombination and homolog pairing
Moa1 Kinetochore orientation (fission yeast) Binds Rec8 at core centromeres Ensures mono-orientation in meiosis I
PP2A Protects centromeric Rec8 PP2A dephosphorylates Rec8, preventing separase cleavage Maintains cohesion until meiosis II

Functional Insights :

  • Pds5 Dependency: Pds5 cannot localize to chromosomes in rec8Δ mutants, highlighting Rec8’s hierarchical role .
  • Spo11-Rec8 Synergy : Co-expression in proliferating cells destabilizes centromeres, mimicking meiotic remodeling .

Role in Disease: Cancer and Beyond

Tumor Suppressor in Gastric Cancer :

  • Epigenetic Silencing : REC8 promoter methylation occurs in 80–100% of GC cell lines, correlating with poor survival. Demethylation restores REC8 expression, inhibiting cell growth via G1-S arrest (↓cyclin D1, ↑p27) and apoptosis (↑caspase-7) .
  • EBV Association: EBV infection elevates REC8 methylation, contributing to carcinogenesis .

Oncogenic Role in Hepatocellular Carcinoma:

  • PKA Pathway Activation : REC8 promotes migration and invasion via PKA signaling. Elevated REC8 correlates with aggressive HCC .

Aging and Fertility :

  • O-GlcNAcylation : Age-related O-GlcNAc modification of Rec8 in mice reduces protein stability, impairing spermatogenesis .

Regulatory Mechanisms and Post-Translational Modifications

  • Phosphorylation : Required for separase-mediated cleavage. Mutations at conserved sites (e.g., S373, R384) delay Rec8 degradation .
  • Ubiquitination : APC/C-Cdc20 targets Rec8 for degradation in meiosis II, facilitated by PP2A removal from centromeres .
  • Epigenetic Regulation : Promoter hypermethylation silences REC8 in cancers, independent of genetic mutations .

Preparation Methods

Recombinant Expression of Rec8 in Escherichia coli

For structural studies, Rec8 fragments are expressed as maltose-binding protein (MBP) fusions in E. coli. The S. pombe Rec8(323–562) fragment is cloned into the pMAL-TEV/6xHIS vector, fused to MBP’s C-terminus . Transformed bacteria are cultured in LB medium with ampicillin, induced with IPTG, and lysed via sonication. The MBP-Rec8 fusion binds to amylose resin, eluted with 10 mM maltose in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT) . Yield and purity are enhanced by centrifugal concentration (Centricon-30 system), with typical yields of 0.5–1 mg/L culture (Table 1).

Parameter Value Source
Expression vectorpMAL-TEV/6xHIS
Host strainE. coli BL21(DE3)
Induction condition0.5 mM IPTG, 16°C, 16–18 hours
Purification resinAmylose affinity beads
Elution buffer10 mM maltose in kinase buffer
Final concentration2–5 mg/mL

Immunoprecipitation and Cohesin Complex Assembly

Native Rec8 complexes are immunoprecipitated from yeast lysates using anti-Rec8 antibodies coupled to Protein A/G beads. Lysis buffers (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% NP-40, 2 mM MnCl₂) preserve interactions with cohesin subunits like Smc3 and Pds5 . Complex integrity is assessed via size-exclusion chromatography, with Rec8-containing fractions identified by Western blot.

Challenges in Rec8 Preparation

  • Post-translational modifications : Rec8’s phosphorylation state varies across meiotic stages, requiring tightly synchronized cultures .

  • Solubility : Full-length Rec8 tends to aggregate; truncated constructs (e.g., residues 323–562) improve solubility but lack functional domains .

  • Yeast-specific processing : Endogenous proteases in meiotic lysates necessitate rapid processing and protease inhibitor cocktails .

Q & A

Q. What is the primary role of Rec8 in meiotic chromosome dynamics?

Rec8 is a meiosis-specific cohesin critical for sister chromatid cohesion during meiosis I. It prevents premature separation of sister chromatids by maintaining cohesion at chromosome arms and centromeres until anaphase II. In yeast, Rec8 degradation by separase during anaphase I ensures homolog disjunction, while its persistence until anaphase II allows proper sister separation . Deletion of Rec8 results in sister chromatid separation during anaphase I, leading to aberrant chromosome segregation .

Q. How is Rec8 expression regulated in mammalian germ cells?

Rec8 mRNA is germ cell-specific in mice, expressed in spermatocytes and oocytes but absent in somatic cells. This contrasts with Rad21, which is ubiquitously expressed except in spermatocytes. Germline-specific expression suggests Rec8’s specialized role in meiotic cohesion and recombination .

Q. What distinguishes Rec8 from mitotic cohesins like Scc1/Rad21?

Rec8 replaces Scc1 in meiosis and exhibits unique regulatory features:

  • Stability : Rec8 is less stable in mitosis due to separase-dependent cleavage, while Scc1 is mitotically stable .
  • Chromatin binding : Rec8 shows weaker chromatin association in mitosis, requiring adaptive mutations (e.g., delayed replication origin firing) to restore cohesion in engineered yeast strains .

Advanced Research Questions

Q. What experimental methods elucidate Rec8’s interaction partners and functional pathways?

  • Immunoprecipitation-mass spectrometry (IP-MS) : Used in hepatocellular carcinoma (HCC) studies to identify Rec8’s interaction with the PKA pathway .
  • Conditional alleles : In yeast, PCUP1REC8 enables copper-inducible Rec8 expression to study cohesion in Scc3-depleted cells .
  • RNA interference (RNAi) : In C. elegans, Rec8 depletion causes univalent formation and chromosome fragmentation, revealing its role in DSB repair .

Q. How do Scc3 and separase regulate Rec8 during meiosis?

  • Scc3 : Enhances Rec8 promoter activity in yeast, independent of sister chromatid presence. Scc3 depletion reduces Rec8 transcription but not translation, impairing chromosome association .
  • Separase : Cleaves Rec8 at conserved residues (e.g., R373/R384 in S. pombe). Mutations at these sites delay degradation and disrupt meiosis I/II transitions . Separase activity also destabilizes Rec8 in mitosis via cycloheximide-sensitive pathways .

Q. Are there species-specific contradictions in Rec8’s role in DSB repair?

Yes:

  • C. elegans : Rec8 is essential for DSB repair; its depletion causes fragmentation suppressed by spo-11 mutations (prevents DSB formation) .
  • Yeast : Scc3 regulates Rec8 transcription but does not directly link to DSB repair. Instead, Rec8 stabilizes chromosome axes for recombination .

Q. How is Rec8’s chromatin binding analyzed in live cells?

  • Chromatin immunoprecipitation (ChIP) : Combined with qPCR or sequencing (ChIP-seq) to map Rec8 binding loci (e.g., centromeres vs. arms) .
  • Immunofluorescence : Detects Rec8 localization on synaptonemal complexes in C. elegans and chromosome axes in yeast. Note: Chromatin spread assays distinguish protein loss from reduced expression .

Methodological Considerations

Q. What strategies address Rec8’s instability in mitotic studies?

  • Separase inhibition : Use esp1-1 (temperature-sensitive separase mutant) to stabilize Rec8 in yeast .
  • Pharmacological arrest : Benomyl treatment synchronizes cells in mitosis for cohesion assays .

Q. How is Rec8’s transcriptional regulation dissected in yeast?

  • Reporter assays : A heterologous PREC8GFP system monitors promoter activity. Scc3 depletion reduces GFP expression by 60%, indicating transcriptional regulation .
  • Genetic tools : PSCC1CDC6 blocks DNA replication to test Rec8 expression in sister chromatid-free cells .

Data Contradictions and Resolutions

Q. Why does Rec8 show conflicting roles in cancer progression?

  • Tumor suppression : REC8 hypermethylation silences its expression in anaplastic thyroid carcinoma (ATC), correlating with PI3K pathway activation and poor prognosis .
  • Oncogenic potential : In HCC, Rec8 promotes migration via PKA pathway activation, suggesting context-dependent roles. Resolution requires tissue-specific in vivo models (e.g., conditional knockout mice) .

Tables for Key Findings

Organism Rec8 Function Key Method Reference
YeastCohesion maintenancePCUP1REC8 allele, ChIP-seq
C. elegansDSB repair, axis integrityRNAi, immunofluorescence
MouseGerm cell-specific expressionRT-PCR, in situ hybridization
HumanTumor suppression in ATCMethylation analysis, TCGA data

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